molecular formula C20H13NO3 B14487809 2-(9H-Carbazole-3-carbonyl)benzoic acid CAS No. 65177-76-6

2-(9H-Carbazole-3-carbonyl)benzoic acid

Katalognummer: B14487809
CAS-Nummer: 65177-76-6
Molekulargewicht: 315.3 g/mol
InChI-Schlüssel: PTDBDGDMVKTEJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(9H-Carbazole-3-carbonyl)benzoic acid is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Carbazole-3-carbonyl)benzoic acid typically involves a Friedel-Crafts acylation reaction. In this process, carbazole reacts with phthalic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction proceeds under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(9H-Carbazole-3-carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or nitrated derivatives.

Wirkmechanismus

The mechanism of action of 2-(9H-Carbazole-3-carbonyl)benzoic acid is primarily related to its ability to participate in electron transfer processes. The carbazole moiety can undergo oxidation and reduction, facilitating charge transport in electronic devices. Additionally, the compound’s ability to form stable radicals and its conjugated system contribute to its effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(9H-Carbazole-3-carbonyl)benzoic acid stands out due to its specific structural features, which provide a balance between rigidity and flexibility. This balance is crucial for its performance in electronic and photonic applications. Additionally, its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

65177-76-6

Molekularformel

C20H13NO3

Molekulargewicht

315.3 g/mol

IUPAC-Name

2-(9H-carbazole-3-carbonyl)benzoic acid

InChI

InChI=1S/C20H13NO3/c22-19(14-6-1-2-7-15(14)20(23)24)12-9-10-18-16(11-12)13-5-3-4-8-17(13)21-18/h1-11,21H,(H,23,24)

InChI-Schlüssel

PTDBDGDMVKTEJB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)C4=CC=CC=C4C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.